molecular formula C11H11FO3 B2414644 (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid CAS No. 210110-51-3

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B2414644
CAS No.: 210110-51-3
M. Wt: 210.204
InChI Key: QBUJMDMWUVYMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (Z)-alkene intermediate.

    Oxidation: The intermediate is then oxidized to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium fluoride (NaF) are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the fluoro group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the methoxy group can modulate the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-Chloro-4-methoxyphenyl)-2-methylprop-2-enoic acid: Similar structure but with a chloro group instead of a fluoro group.

    (Z)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylprop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(Z)-3-(3-Fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to the combination of the fluoro and methoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJMDMWUVYMCY-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC(=C(C=C1)OC)F)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.